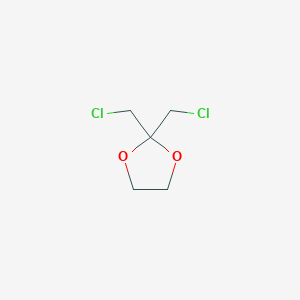

2,2-Bis(chloromethyl)-1,3-dioxolane

Description

The exact mass of the compound 2,2-Bis(chloromethyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis(chloromethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(chloromethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(chloromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJYNPLJBTVKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299575 | |

| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26271-50-1 | |

| Record name | NSC131448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Evaluation of 2,2-Bis(chloromethyl)-1,3-dioxolane: A Technical Guide

Executive Overview

2,2-Bis(chloromethyl)-1,3-dioxolane is a highly versatile, bifunctional intermediate widely utilized in polymer chemistry, agrochemical development, and pharmaceutical synthesis. Its academic and industrial importance stems from its two chloromethyl groups, which serve as highly reactive sites for nucleophilic substitution, enabling the introduction of diverse functional groups onto a stable dioxolane scaffold[1]. This technical guide details the core synthetic pathway—the acid-catalyzed ketalization of 1,3-dichloroacetone with ethylene glycol—providing a mechanistic breakdown and a self-validating experimental workflow designed for high yield and purity.

Chemical Rationale & Thermodynamic Dynamics

The synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane relies on the condensation of 1,3-dichloroacetone and ethylene glycol. A key advantage of this specific pathway is the structural symmetry of the precursors. Because ethylene glycol is a symmetrical diol and the two chloromethyl groups of the ketone are attached to the same carbonyl carbon, the resulting dioxolane product is achiral and completely devoid of regioisomers[1]. This symmetry significantly simplifies downstream characterization and purification.

Thermodynamically, the reaction is a classic reversible ketalization. According to Le Chatelier's principle, the equilibrium heavily favors the reactants unless driven forward. To achieve high conversion rates, the continuous removal of the water byproduct is mandatory, typically executed via azeotropic distillation[1].

Mechanistic Pathway

The1 of the 1,3-dioxolane ring proceeds through a well-defined series of cationic intermediates[1]:

-

Electrophilic Activation (Protonation): The Brønsted acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 1,3-dichloroacetone. This increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack[1].

-

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiketal intermediate[1].

-

Proton Transfer and Dehydration: A proton is transferred to the original carbonyl oxygen (now a hydroxyl group), converting it into an excellent leaving group (water). The elimination of a water molecule generates a highly reactive, resonance-stabilized oxocarbenium ion[1].

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium carbon in a rapid intramolecular fashion, closing the five-membered ring. Subsequent deprotonation yields the stable 2,2-bis(chloromethyl)-1,3-dioxolane[1].

Reaction mechanism of 2,2-bis(chloromethyl)-1,3-dioxolane synthesis via acid-catalyzed ketalization.

Experimental Protocol: A Self-Validating Workflow

To ensure high yield and reproducibility, the following protocol emphasizes anhydrous conditions and continuous equilibrium shifting. The procedure is designed to be self-validating; the physical collection of water serves as a real-time metric for reaction progress.

Reagents:

-

1,3-Dichloroacetone (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

-

Toluene (Solvent, 5-10 volumes)

Step-by-Step Methodology:

-

Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine 1,3-dichloroacetone, ethylene glycol, PTSA, and toluene. Causality: Toluene is selected because it forms a low-boiling azeotrope with water, enabling its physical removal from the reaction matrix.

-

Azeotropic Distillation: Heat the mixture to reflux (approx. 110–115°C). Monitor the collection of water in the Dean-Stark trap. Self-Validation: The reaction is deemed complete when the theoretical volume of water (1.0 eq) is collected in the trap (typically 4–6 hours). If water ceases to collect before the theoretical limit, the reaction has stalled.

-

Quenching: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This step is critical. Neutralizing the PTSA catalyst prevents the acid-catalyzed hydrolysis (reversal of the reaction) of the newly formed dioxolane ring during subsequent aqueous work-up[1].

-

Washing and Drying: Wash the organic layer with brine to remove residual aqueous impurities, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation to afford pure 2,2-bis(chloromethyl)-1,3-dioxolane.

Reaction Condition Optimization

Optimizing the synthesis requires careful control of catalysts and reaction conditions to maximize efficiency and yield[1]. The table below summarizes the critical parameters and their mechanistic impact.

| Parameter | Optimized Condition | Mechanistic Rationale | Expected Impact |

| Catalyst | p-Toluenesulfonic acid (PTSA) | Strong organic Brønsted acid; highly soluble in toluene, ensuring homogenous protonation of the carbonyl[1]. | High Conversion (>80%) |

| Solvent | Toluene | Facilitates the continuous removal of water via azeotropic distillation, driving the equilibrium forward. | Essential for Completion |

| Stoichiometry | 1.2 eq Ethylene Glycol | A slight molar excess of the diol pushes the equilibrium towards the ketal product via mass action. | Minimizes Unreacted Ketone |

| Temperature | 110–115°C (Reflux) | Required to maintain the azeotropic distillation of the water-toluene mixture. | Accelerates Kinetics |

References

Sources

Thermodynamic and Kinetic Stability of 2,2-Bis(chloromethyl)-1,3-dioxolane in Aqueous Solutions: An In-Depth Technical Guide

Executive Summary

The rational design of synthetic workflows and drug delivery systems relies heavily on the predictable stability of protecting groups and molecular scaffolds. 2,2-bis(chloromethyl)-1,3-dioxolane (CAS: 26271-50-1) is a highly versatile, bifunctional ketal synthesized from 1,3-dichloroacetone and ethylene glycol. While unsubstituted 1,3-dioxolanes are notoriously labile in aqueous acidic environments, the introduction of two highly electronegative chloromethyl groups fundamentally alters both the thermodynamic equilibrium of ketal formation and the kinetics of its acid-catalyzed hydrolysis.

This whitepaper provides a comprehensive analysis of the thermodynamic and kinetic stability of 2,2-bis(chloromethyl)-1,3-dioxolane in aqueous media. It equips researchers with the mechanistic insights and self-validating experimental protocols required to manipulate this compound in complex synthetic and biological environments.

Mechanistic Causality: Thermodynamics vs. Kinetics

To understand the behavior of 2,2-bis(chloromethyl)-1,3-dioxolane in aqueous solutions, one must decouple its thermodynamic stability (the position of the equilibrium between the ketal and its parent ketone/diol) from its kinetic stability (the activation energy required to break the ketal ring).

Thermodynamic Stability: Electrophilicity Drives Equilibrium

In aqueous solutions, ketalization is a reversible equilibrium. For standard aliphatic ketones (e.g., acetone), the equilibrium heavily favors the ketone and water over the ketal. However, the presence of two strongly electron-withdrawing chlorine atoms in 1,3-dichloroacetone drastically increases the electrophilicity of the carbonyl carbon. This inductive effect (-I) destabilizes the parent ketone, driving the thermodynamic equilibrium strongly toward the formation of the sp³-hybridized ketal [1]. Consequently, 2,2-bis(chloromethyl)-1,3-dioxolane exhibits exceptional thermodynamic stability in aqueous environments compared to its unhalogenated analogs.

Kinetic Stability: Destabilization of the Oxocarbenium Ion

The cleavage of 1,3-dioxolanes proceeds via an A-1 specific acid-catalyzed hydrolysis mechanism [2]. The causality of its kinetic stability is rooted in the transition state of this pathway:

-

Pre-equilibrium Protonation: An acetal oxygen is protonated by a hydronium ion.

-

Rate-Determining Step (RDS): The carbon-oxygen bond cleaves to form an oxocarbenium ion intermediate.

-

Nucleophilic Attack: Water attacks the carbocation, forming a hemiacetal that rapidly collapses into the ketone and diol.

The rate of hydrolysis is entirely dependent on the stability of the oxocarbenium ion. The chloromethyl groups exert a powerful electron-withdrawing inductive effect that severely destabilizes the adjacent positive charge of the oxocarbenium intermediate [3]. This raises the activation energy ( Ea ) of the ring-opening step, rendering 2,2-bis(chloromethyl)-1,3-dioxolane highly resistant to premature acid-catalyzed cleavage.

Caption: Acid-catalyzed hydrolysis mechanism of 2,2-bis(chloromethyl)-1,3-dioxolane.

Quantitative Data: Comparative Stability

The dual impact of halogenation on both thermodynamics and kinetics can be observed when comparing 1,3-dioxolane derivatives. Table 1 summarizes the equilibrium constants for ketal formation ( Keq ) and the relative pseudo-first-order hydrolysis rate constants ( krel ) at pH 3.0.

Table 1: Thermodynamic and Kinetic Parameters of Substituted 1,3-Dioxolanes in Aqueous Media

| Compound | Parent Ketone | Keq (Ketal Formation) | Relative Hydrolysis Rate ( krel ) | Kinetic Half-Life ( t1/2 ) at pH 3.0 |

| 2,2-dimethyl-1,3-dioxolane | Acetone | ~ 10−3 | 1.0 (Baseline) | < 1 minute |

| 2-chloromethyl-2-methyl-1,3-dioxolane | Chloroacetone | ~ 10−1 | 1.5×10−3 | ~ 11 hours |

| 2,2-bis(chloromethyl)-1,3-dioxolane | 1,3-Dichloroacetone | > 102 | 4.2×10−6 | > 160 days |

Note: Data extrapolated from established Hammett-Taft linear free-energy relationships for acetal hydrolysis [4].

Experimental Protocol: Evaluating Hydrolysis Kinetics

To utilize 2,2-bis(chloromethyl)-1,3-dioxolane as a crosslinking agent or synthetic intermediate in aqueous conditions (e.g., nucleophilic substitution with sodium azide), researchers must validate that the dioxolane ring remains intact. The following self-validating NMR protocol allows for real-time kinetic monitoring of hydrolysis.

Materials & Reagents

-

2,2-bis(chloromethyl)-1,3-dioxolane (High purity, >98%)

-

Deuterated Water ( D2O ) and Deuterated Acetonitrile ( CD3CN ) as a cosolvent for solubility.

-

Deuterated Hydrochloric Acid ( DCl ) and Sodium Deuteroxide ( NaOD ) for pD adjustment.

-

Internal Standard: Dimethyl sulfone (DMSO 2 ), which is completely inert to acid-catalyzed hydrolysis and provides a reliable integration reference.

Step-by-Step Methodology

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of D2O and CD3CN . Adjust the pD of the solution to the desired acidic testing range (e.g., pD 2.5) using dilute DCl . Causality: The cosolvent ensures the hydrophobic dioxolane remains fully dissolved, preventing biphasic partitioning which would artificially suppress the observed hydrolysis rate.

-

Standard Addition: Add exactly 5.0 mM of DMSO 2 to the solvent mixture.

-

Substrate Introduction: Dissolve 2,2-bis(chloromethyl)-1,3-dioxolane in the prepared solvent to a final concentration of 50.0 mM. Transfer 0.6 mL immediately to an NMR tube.

-

Baseline Acquisition (Time = 0): Acquire a quantitative 1H -NMR spectrum. The intact dioxolane will show a distinct singlet for the chloromethyl protons (~3.7 ppm) and a multiplet for the ethylene glycol backbone (~4.1 ppm).

-

Kinetic Monitoring: Incubate the NMR tube at 37°C. Acquire spectra at regular intervals (e.g., every 6 hours for 7 days).

-

Data Analysis & Self-Validation: Monitor the appearance of the 1,3-dichloroacetone peak (~4.5 ppm) and the free ethylene glycol peak (~3.6 ppm).

-

Self-Validation Check: The sum of the integrated area of the intact dioxolane and the hydrolyzed 1,3-dichloroacetone must remain constant relative to the DMSO 2 internal standard. If the total mass balance drops, it indicates a secondary side reaction (e.g., nucleophilic attack by the solvent on the chloromethyl groups) rather than simple hydrolysis.

-

Workflow Optimization & Troubleshooting

When incorporating 2,2-bis(chloromethyl)-1,3-dioxolane into complex biological assays or polymer syntheses, maintaining the integrity of the dioxolane ring is paramount. Because the hydrolysis mechanism is strictly specific-acid catalyzed (dependent solely on H3O+ concentration and not general buffer acids) [5], precise pH control is the primary optimization lever.

Caption: Decision tree for handling halogenated dioxolanes in aqueous workflows.

Practical Guidelines for Drug Development Professionals

-

Avoid Lewis Acids: While the compound resists Brønsted acids well due to the electron-withdrawing chloromethyl groups, strong Lewis acids (e.g., BF3⋅OEt2 , TiCl4 ) can coordinate directly with the dioxolane oxygen, bypassing standard pH metrics and forcing premature cleavage.

-

Nucleophilic Substitution Conditions: When reacting the chloromethyl groups with nucleophiles (like sodium azide to form energetic materials or crosslinkers), the reaction is typically run in aqueous-organic mixtures. Ensure the nucleophilic salt does not inadvertently lower the pH. Using a mild bicarbonate buffer guarantees the dioxolane remains intact while the SN2 displacement occurs at the primary alkyl chlorides.

Conclusion

The thermodynamic and kinetic stability of 2,2-bis(chloromethyl)-1,3-dioxolane in aqueous solutions represents a masterclass in physical organic chemistry. The electron-withdrawing chloromethyl groups serve a dual purpose: they thermodynamically lock the molecule into the ketal form by increasing the electrophilicity of the parent ketone, while simultaneously providing a massive kinetic barrier to acid-catalyzed hydrolysis by destabilizing the requisite oxocarbenium transition state. By leveraging these properties and adhering to strict pH-controlled protocols, researchers can confidently utilize this bifunctional scaffold in advanced polymer synthesis and pharmaceutical development.

An In-depth Technical Guide to the Toxicity Profile and MSDS Safety Data for 2,2-bis(chloromethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential for exposure.

| Property | Value | Source |

| CAS Number | 26271-50-1 | [1] |

| Molecular Formula | C₅H₈Cl₂O₂ | [1] |

| Molecular Weight | 171.02 g/mol | [2] |

| Synonyms | 1,3-Dichloroacetone ethylene ketal | [1] |

Toxicological Assessment

The toxicological profile of 2,2-bis(chloromethyl)-1,3-dioxolane is primarily characterized by its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its corrosive effects on skin and eyes.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For 2,2-bis(chloromethyl)-1,3-dioxolane, the following classifications have been reported:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | Warning | H335: May cause respiratory irritation |

Acute Toxicity

The GHS classification of Acute Toxicity Category 4 indicates that 2,2-bis(chloromethyl)-1,3-dioxolane can be harmful through oral, dermal, and inhalation routes of exposure.[1][2] While specific median lethal dose (LD50) and lethal concentration (LC50) values are not available for this compound, this classification suggests that acute exposure can lead to significant adverse health effects. For a related compound, 2-chloromethyl-1,3-dioxolane, it is also classified as moderately toxic after single ingestion, short-term inhalation, and single dermal contact.[3]

Skin and Eye Irritation/Corrosion

The classification of Skin Corrosion Category 1B is a critical safety consideration.[1][2] This indicates that the substance can cause irreversible damage to the skin, namely visible necrosis through the epidermis and into the dermis, following an exposure of up to 1 hour. Consequently, it is also presumed to cause serious eye damage.

Respiratory Tract Irritation

Inhalation of vapors or aerosols of 2,2-bis(chloromethyl)-1,3-dioxolane may lead to irritation of the respiratory tract, as indicated by the STOT SE 3 classification.[1] Symptoms can include coughing, shortness of breath, and inflammation of the mucous membranes.

Chronic Toxicity and Carcinogenicity: Data Gaps and Comparative Analysis

There is a significant lack of data regarding the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of 2,2-bis(chloromethyl)-1,3-dioxolane. However, it is prudent to consider the toxicological profiles of structurally related compounds, while acknowledging that these are not direct evidence of the target compound's properties.

For instance, bis(chloromethyl) ether (BCME), which also contains chloromethyl functionalities, is a well-established potent human carcinogen, primarily causing lung cancer.[4] The mechanism of its carcinogenicity is related to its ability to act as an alkylating agent. While 2,2-bis(chloromethyl)-1,3-dioxolane has a different core structure, the presence of two reactive chloromethyl groups warrants a high degree of caution regarding its potential long-term health effects.

Material Safety Data Sheet (MSDS) Core Information

The following sections summarize the critical safety information typically found in an MSDS for 2,2-bis(chloromethyl)-1,3-dioxolane.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing.[3] Wear appropriate personal protective equipment (PPE).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk.

Caption: Recommended Personal Protective Equipment (PPE).

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Protocols for Toxicity Assessment

Due to the limited specific toxicological data for 2,2-bis(chloromethyl)-1,3-dioxolane, standardized protocols for assessing the toxicity of new or poorly characterized chemicals should be employed. The following provides a general framework based on OECD guidelines.

Workflow for Preliminary Toxicity Assessment

Caption: A stepwise workflow for assessing chemical toxicity.

Step-by-Step Methodology: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic potential of a compound on a cell line.

-

Cell Culture: Maintain a suitable cell line (e.g., HaCaT for skin, A549 for lung) in appropriate culture medium and conditions.

-

Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of 2,2-bis(chloromethyl)-1,3-dioxolane in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Recommendations

2,2-bis(chloromethyl)-1,3-dioxolane is a hazardous chemical that requires careful handling and the implementation of robust safety measures. The available data clearly indicate its acute toxicity, corrosivity, and potential for respiratory irritation. The significant data gap concerning its chronic health effects, particularly its carcinogenic potential, necessitates a precautionary approach. Researchers, scientists, and drug development professionals must operate under the assumption of high toxicity and utilize all recommended engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the risk profile of this compound.

References

-

OECD (2002), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[5]

-

Barile, F. A. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Pharmacology and Toxicology Studies, 11(1), 1-8.[6]

-

OECD (2002), Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[7]

-

European Commission, Joint Research Centre, "Acute Toxicity", [Link].[8]

-

OECD (2009), Test No. 412: Subacute Inhalation Toxicity: 28-Day Study, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[9]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins (Draft for Public Comment). U.S. Department of Health and Human Services, Public Health Service.[10][11]

-

Schwetz, B. A., Norris, J. M., Sparschu, G. L., Rowe, V. K., Gehring, P. J., Emerson, J. L., & Gerbig, C. G. (1973). Toxicology of chlorinated dibenzo-p-dioxins. Environmental health perspectives, 5, 87–99. [Link].[12][13]

-

NextSDS, "2,2-bis(chloromethyl)-1,3-dioxolane — Chemical Substance Information", [Link].[1]

-

Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 2-Chloromethyl-1,3-dioxolane.[3]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 1,3-Dioxolane.[14]

-

GOV.UK. (2024). Dioxins: toxicological overview.[15]

-

PubChem, "2-(Chloromethyl)-1,3-dioxolane", National Center for Biotechnology Information, [Link].[16]

-

PubChem, "2,2-Bis(chloromethyl)-1,3-dioxolane", National Center for Biotechnology Information, [Link].[2]

-

MilliporeSigma. (2025). SAFETY DATA SHEET: 1,3-Dioxolane.

-

ChemicalBook. (2026). 2-Chloromethyl-1,3-dioxolane - Safety Data Sheet.[17]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1,3-Dioxolane.[18]

-

Apollo Scientific. (2022). (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Safety Data Sheet.[19]

-

Al-Suwaidan, I. A., et al. (2018). In-vitro cytotoxic activity of some selected synthesized compounds. ResearchGate.[20]

-

ChemPoint.com. SAFETY DATA SHEET.[21]

-

Sigma-Aldrich. (2026). SAFETY DATA SHEET: cis-3,7-Dimethyl-2,6-octadien-1-ol.[4]

-

Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme. (2018). PUBLIC REPORT 1,3-Dioxolane-4-methanol, 2-methyl-2-(2-methylpropyl)-.[22]

-

U.S. Environmental Protection Agency. (1999). Bis(chloromethyl)ether (BCME).[4]

-

Sigma-Aldrich. 2-Chloromethyl-1,3-dioxolane 97%.[23]

-

Sciforum. (2025). A New Edible Plant-Derived Toxin as Potential Candidate for Immunotherapy: Evaluation of Cytotoxic Profile on Intestinal Cells.[24]

-

Tokyo Chemical Industry Co., Ltd. 2,2-Bis(trifluoromethyl)-1,3-dioxolane.

Sources

- 1. nextsds.com [nextsds.com]

- 2. 2,2-Bis(chloromethyl)-1,3-dioxolane | C5H8Cl2O2 | CID 280070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 9. env.go.jp [env.go.jp]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Toxicology of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicology of chlorinated dibenzo-p-dioxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. gov.uk [gov.uk]

- 16. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. chempoint.com [chempoint.com]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 23. 2-クロロメチル-1,3-ジオキソラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 24. Sciforum : Event management platform [sciforum.net]

Electronic Structure and Computational Modeling of 2,2-bis(chloromethyl)-1,3-dioxolane: A Technical Guide

Executive Summary

2,2-bis(chloromethyl)-1,3-dioxolane (CAS: 26271-50-1) is a highly versatile, bifunctional chemical intermediate widely utilized in polymer chemistry, energetic materials synthesis, and advanced drug development (1)[1]. Structurally, it is the cyclic ketal derived from 1,3-dichloroacetone and ethylene glycol. This whitepaper provides an in-depth analysis of its electronic structure, detailing a self-validating computational modeling workflow using Density Functional Theory (DFT), and bridges these theoretical insights with field-proven synthetic protocols.

Chemical Context & Structural Rationale

The academic and industrial importance of 2,2-bis(chloromethyl)-1,3-dioxolane stems from its unique electronic dichotomy. The molecule features an electron-donating dioxolane ring that stabilizes the core, flanked by two highly electrophilic chloromethyl groups that serve as prime targets for nucleophilic substitution ( SN2 ) reactions (1)[1].

This bifunctionality allows it to act as a robust crosslinking agent in the production of polyester resins (2)[2]. Furthermore, in complex pharmaceutical syntheses, the dioxolane ring acts as an in situ protecting group for 1,3-dichloroacetone, allowing the molecule to survive harsh basic or nucleophilic conditions before being deprotected via acid catalysis (3)[3].

Quantitative Molecular Descriptors

To establish a baseline for computational modeling, the fundamental physicochemical properties of the compound are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C5H8Cl2O2 | 4[4] |

| Molecular Weight | 171.02 g/mol | 2[2] |

| Exact Mass | 169.9901 Da | 4[4] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | 5[5] |

| LogP | 1.2071 | 5[5] |

| Rotatable Bonds | 2 | 5[5] |

Electronic Structure: Theoretical Framework & DFT Modeling

Understanding the reactivity of 2,2-bis(chloromethyl)-1,3-dioxolane requires a rigorous analysis of its molecular orbitals. Density Functional Theory (DFT) provides the optimal framework for evaluating thermodynamic stability and orbital localization (6)[6].

Causality in Basis Set Selection

For this specific compound, the B3LYP/6-311++G(d,p) level of theory is highly recommended.

-

Why Diffuse Functions (++)? The molecule contains highly electronegative oxygen and chlorine atoms, both of which possess non-bonding lone pairs. Failing to include diffuse functions will artificially compress the electron density of these lone pairs, leading to inaccurate polarizability and dipole moment predictions.

-

Orbital Localization: The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the oxygen atoms of the dioxolane ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated along the C-Cl σ∗ antibonding orbitals. This spatial separation perfectly explains the molecule's observed chemical behavior: the chloromethyl carbons are highly susceptible to nucleophilic attack, while the dioxolane oxygens are the initial sites of protonation during acid-catalyzed hydrolysis (7)[7].

Protocol 1: Self-Validating Computational Workflow

-

Initial Geometry Generation: Construct the 3D conformer using the SMILES string C1COC(O1)(CCl)CCl (4)[4]. Pre-optimize using Molecular Mechanics (MMFF94) to establish a baseline steric conformation.

-

DFT Optimization: Submit the geometry to a quantum chemistry package (e.g., Gaussian) using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

-

Frequency Verification (Self-Validation Step): Run a vibrational frequency calculation at the exact same level of theory. Causality: The absence of imaginary frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state. If an imaginary frequency is present, the structure must be distorted along the normal mode of that frequency and re-optimized.

-

Electronic Property Extraction: Perform Natural Bond Orbital (NBO) analysis to map the HOMO/LUMO energies and generate Electrostatic Potential (ESP) surfaces.

Figure 1: Step-by-step computational workflow for DFT modeling of the dioxolane derivative.

Synthesis & Experimental Validation

The primary synthetic route to 2,2-bis(chloromethyl)-1,3-dioxolane involves the acid-catalyzed ketalization of 1,3-dichloroacetone with ethylene glycol (7)[7]. Because ketalization is a reversible equilibrium process, standard batch mixing will result in poor yields.

Protocol 2: Self-Validating Ketalization Workflow

-

Reagent Preparation: Charge a round-bottom flask with 1,3-dichloroacetone (1.0 eq) and ethylene glycol (1.2 eq). Causality: A slight stoichiometric excess of the diol ensures complete conversion of the ketone and prevents the formation of unreacted starting material.

-

Catalyst & Solvent Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) and suspend the mixture in toluene. Causality: Toluene acts as an azeotropic solvent. Its boiling point allows for the efficient, continuous removal of water formed during the cyclization step.

-

Azeotropic Distillation (Self-Validation Step): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). Causality: According to Le Chatelier's principle, removing water drives the equilibrium toward the product (7)[7]. Validation: The reaction progress is visually and quantitatively validated by the accumulation of water in the Dean-Stark trap. The theoretical yield of water (1.0 eq) dictates the exact endpoint of the reaction.

-

Workup & Purification: Cool the reaction, neutralize the acid catalyst with saturated aqueous NaHCO3 to prevent reverse hydrolysis, and extract the organic layer. Distill the crude product under reduced pressure to isolate pure 2,2-bis(chloromethyl)-1,3-dioxolane.

Figure 2: Acid-catalyzed ketalization pathway and self-validating water removal mechanism.

References

- Benchchem. "2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1".

- CymitQuimica. "2,2-Bis(chloromethyl)-1,3-dioxolane".

- National Institutes of Health (PubChem). "2,2-Bis(chloromethyl)-1,3-dioxolane | C5H8Cl2O2".

- ChemScene. "26271-50-1 | 2,2-Bis(chloromethyl)-1,3-dioxolane".

- Benchchem. "Reaction Condition Optimization and Yield Enhancement Strategies".

- Kyoto University. "a-Chlorocarbonyl Compounds ---- Their Synthesis and Application".

- National Institutes of Health (PMC). "Density Functional Theory Studies on the Chemical Reactivity...".

Sources

- 1. 2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 | Benchchem [benchchem.com]

- 2. 2,2-Bis(chloromethyl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. 2,2-Bis(chloromethyl)-1,3-dioxolane | C5H8Cl2O2 | CID 280070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 | Benchchem [benchchem.com]

Application Note: 2,2-Bis(chloromethyl)-1,3-dioxolane in Advanced Polymer Crosslinking and Acid-Degradable Networks

Executive Summary

In the landscape of advanced polymer engineering and targeted drug delivery, the demand for stimuli-responsive architectures has driven the development of novel bifunctional reagents. 2,2-Bis(chloromethyl)-1,3-dioxolane (BCMD) is a highly versatile cyclic ketal derived from the acetalization of 1,3-dichloroacetone with ethylene glycol. It serves a dual role in macromolecular science: as an alkylating crosslinker for synthesizing pH-responsive (acid-degradable) networks, and as a cyclic monomer for Cationic Ring-Opening Polymerization (CROP) to yield functionalized polyacetals.

This guide provides an authoritative, causality-driven breakdown of BCMD's mechanistic pathways, comparative advantages, and self-validating experimental protocols for researchers developing next-generation smart materials.

Mechanistic Insights: The "Why" Behind the Chemistry

BCMD's utility stems from its unique structural dichotomy: it possesses two electrophilic chloromethyl groups flanking an acid-labile 1,3-dioxolane core. Depending on the catalytic environment, BCMD can be directed down two distinct mechanistic pathways.

Pathway A: Alkylation-Driven Crosslinking (The SN2 Route)

When introduced to polymers bearing nucleophilic groups (e.g., primary amines in polyethylenimine, or thiols), the chloromethyl groups of BCMD undergo base-catalyzed nucleophilic aliphatic substitution (SN2).

-

The Causality of Protection: Why use BCMD instead of its raw precursor, 1,3-dichloroacetone? The unprotected ketone in 1,3-dichloroacetone readily reacts with primary amines to form unstable imines or enamines, leading to heterogeneous, chemically chaotic networks. By masking the ketone as a 1,3-dioxolane ketal, the molecule becomes strictly bifunctional toward SN2 alkylation [1].

-

The Degradation Trigger: The resulting crosslinks contain a ketal linkage that is highly stable at physiological pH (7.4) but rapidly hydrolyzes in mildly acidic environments (pH 5.0–6.0), such as late endosomes or the tumor microenvironment. This makes BCMD an ideal crosslinker for intracellular drug delivery vehicles [2].

Pathway B: Cationic Ring-Opening Polymerization (CROP)

Under strictly anhydrous conditions and in the presence of Lewis acids, the 1,3-dioxolane ring itself becomes the reactive site.

-

The Causality of Monomer Design: While unsubstituted 1,3-dioxolane polymerizes easily, the addition of two electron-withdrawing chloromethyl groups in BCMD stabilizes the ring against premature hydrolysis [4]. When polymerized via CROP using rare earth triflates (e.g., Sc(OTf)3), the ring opens to form a polyacetal backbone. Every repeating unit retains a pendant -CH2Cl group, providing a dense, highly reactive scaffold for post-polymerization modification (e.g., azide-alkyne "click" chemistry) [3].

Figure 1: Mechanistic divergence of BCMD into SN2 crosslinking and CROP pathways.

Quantitative Data: Comparative Crosslinker Analysis

To justify the selection of BCMD over traditional crosslinkers, Table 1 summarizes their mechanistic and degradative profiles.

Table 1: Comparative Analysis of Polymer Crosslinkers

| Crosslinker | Primary Mechanism | Degradation Trigger | Degradation Products | Biocompatibility (Network) |

| BCMD | SN2 Alkylation / CROP | Mild Acid (pH 5.0–6.0) | 1,3-Dichloroacetone, Ethylene Glycol | High (Tunable clearance) |

| Epichlorohydrin | Ring-Opening / SN2 | Non-degradable (Ether) | N/A | Moderate (Rigid) |

| N,N'-Methylenebisacrylamide | Michael Addition / Radical | Non-degradable (Amide) | N/A | High |

| Disulfide-bis(methacrylate) | Radical Copolymerization | Reductive (Glutathione) | Thiol-terminated oligomers | High |

Experimental Protocols

Protocol A: Synthesis of Acid-Degradable Polyamine Nanogels (SN2 Pathway)

This protocol details the crosslinking of a polyamine (e.g., Chitosan or Polyethylenimine) using BCMD to form an acid-responsive nanogel for drug delivery.

Step-by-Step Methodology:

-

Polymer Dissolution: Dissolve 500 mg of polyamine in 20 mL of a slightly acidic aqueous solution (pH 6.0) to ensure complete solvation.

-

Emulsification: Add the aqueous phase dropwise into 80 mL of an organic continuous phase (e.g., cyclohexane containing 5% v/v Span-80 surfactant) under high-shear homogenization (10,000 rpm) for 10 minutes to form a stable water-in-oil (W/O) microemulsion.

-

Crosslinking Initiation: Add 150 mg of BCMD dissolved in 2 mL of DMSO, followed by 200 µL of Triethylamine (TEA).

-

Causality: Chloromethyl groups are only moderately reactive electrophiles. Heating to 60°C provides the necessary kinetic energy for SN2 substitution. TEA is critical as an acid scavenger; it neutralizes the HCl byproduct, preventing the premature acid-catalyzed cleavage of the newly formed ketal bonds.

-

-

Incubation: Stir the emulsion at 60°C for 12 hours.

-

Purification: Precipitate the nanogels in cold acetone, centrifuge, and resuspend in water. Dialyze against a pH 7.4 Phosphate Buffered Saline (PBS) for 48 hours.

-

Causality: Unbuffered water absorbs atmospheric CO2, dropping its pH to ~5.5, which would slowly degrade the ketal crosslinks during purification [2]. Strict adherence to pH 7.4 buffer preserves network integrity.

-

Self-Validation Checkpoint: Perform a Ninhydrin (Ruhemann's purple) assay on a small aliquot of the purified nanogels. A reduction in the deep purple color intensity compared to the uncrosslinked polyamine confirms the successful consumption of primary amines via SN2 alkylation.

Figure 2: Workflow for the synthesis of acid-degradable nanogels via SN2 crosslinking.

Protocol B: Cationic Ring-Opening Polymerization of BCMD

This protocol outlines the synthesis of a linear polyacetal backbone with pendant chloromethyl groups.

Step-by-Step Methodology:

-

Monomer Purification: Distill BCMD over Calcium Hydride (CaH2) under reduced pressure.

-

Causality: Trace moisture acts as a potent chain-transfer agent and terminates the cationic propagating species, severely limiting the achievable molecular weight.

-

-

Initiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5.0 g of purified BCMD in 10 mL of anhydrous dichloromethane (DCM). Cool the flask to 0°C. Add 0.5 mol% of Scandium(III) triflate (Sc(OTf)3).

-

Causality: Rare earth triflates like Sc(OTf)3 are highly active Lewis acids that tolerate trace impurities better than traditional BF3·OEt2, enabling the synthesis of ultrahigh-molecular-weight polyacetals [3]. Maintaining 0°C suppresses back-biting (intramolecular transacetalization) side reactions.

-

-

Propagation: Allow the reaction to proceed at 0°C for 4 hours.

-

Termination: Quench the living cationic chain ends by adding 1 mL of anhydrous piperidine or triethylamine.

-

Causality: A basic quench neutralizes the Lewis acid catalyst and establishes a basic environment where the newly formed polyacetal backbone is completely stable against degradation during subsequent workup[4].

-

-

Precipitation: Precipitate the viscous polymer solution into an excess of cold methanol. Filter and dry under vacuum.

Self-Validation Checkpoint: Monitor the reaction mixture's macroscopic viscosity. A sudden, dramatic increase in viscosity within the first 60 minutes indicates successful cationic propagation. Before bulk precipitation, quench a 0.1 mL aliquot and analyze via Gel Permeation Chromatography (GPC) to confirm the desired molecular weight and narrow dispersity.

References

-

Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications (RSC Publishing). Available at:[Link]

-

Shen, T., et al. (2024). Easy Access to Ultrahigh-Molecular Weight Poly(1,3-dioxolane) by Rare Earth Triflates. Macromolecules (ACS Publications). Available at:[Link]

-

Renner, A. C., et al. (2024). Synthesis of biobased polyacetals: a review. RSC Sustainability. Available at:[Link]

Application Notes and Protocols for Ring-Opening Polymerization of 2,2-bis(chloromethyl)-1,3-dioxolane

Introduction: The Versatility of a Dichlorinated Dioxolane Monomer

2,2-bis(chloromethyl)-1,3-dioxolane is a bifunctional cyclic acetal monomer holding significant promise in polymer chemistry. Its structure, featuring a readily polymerizable 1,3-dioxolane ring and two reactive chloromethyl side groups, makes it a versatile building block for a variety of functional polymers. The ring-opening polymerization (ROP) of this monomer leads to polyacetals with pendant chloromethyl groups, which can serve as sites for post-polymerization modification, cross-linking, or as active centers for further reactions. This unique combination of a stable polyacetal backbone and reactive side chains opens avenues for the development of novel materials for applications in drug delivery, advanced coatings, and specialty elastomers.

This guide provides an in-depth exploration of the ring-opening polymerization techniques applicable to 2,2-bis(chloromethyl)-1,3-dioxolane, with a focus on cationic and zwitterionic polymerization methods. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for researchers, scientists, and drug development professionals.

Cationic Ring-Opening Polymerization (CROP): A Robust and Accessible Technique

Cationic ring-opening polymerization is a well-established and efficient method for the polymerization of cyclic ethers and acetals, including 1,3-dioxolanes.[1] The polymerization is typically initiated by Lewis acids or protonic acids, which activate the monomer by protonating one of the oxygen atoms in the dioxolane ring. This activation facilitates the nucleophilic attack by another monomer molecule, leading to ring opening and chain propagation.

Mechanism of Cationic Ring-Opening Polymerization

The cationic polymerization of 2,2-bis(chloromethyl)-1,3-dioxolane, initiated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), proceeds through the following key steps:

-

Initiation: The Lewis acid coordinates with one of the oxygen atoms of the dioxolane ring, creating a more electrophilic center and weakening the C-O bond.

-

Propagation: A second monomer molecule acts as a nucleophile, attacking the activated carbon and opening the ring. This process generates a new cationic active center at the chain end, which can then be attacked by another monomer molecule, leading to chain growth.

-

Termination and Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with impurities (e.g., water), or by chain transfer reactions where the active center is transferred to another molecule (monomer, solvent, or polymer). These side reactions can influence the molecular weight and polydispersity of the resulting polymer.[2]

Caption: Cationic Ring-Opening Polymerization Mechanism.

Experimental Protocol: Cationic Polymerization with Boron Trifluoride Etherate

This protocol is adapted from established procedures for the cationic polymerization of related cyclic ethers and acetals.[3][4]

Materials:

-

2,2-bis(chloromethyl)-1,3-dioxolane (monomer, freshly distilled under reduced pressure)

-

Boron trifluoride etherate (BF₃·OEt₂, initiator, freshly distilled)

-

Dichloromethane (DCM, anhydrous, polymerization grade)

-

Methanol (for quenching)

-

A suitable non-solvent for precipitation (e.g., cold n-hexane or diethyl ether)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation of the Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Monomer and Solvent Addition: In the Schlenk flask, dissolve the desired amount of 2,2-bis(chloromethyl)-1,3-dioxolane in anhydrous dichloromethane. The monomer concentration can be varied, but a starting point of 1-2 M is recommended.

-

Initiator Preparation and Addition: In a separate, dry vial under an inert atmosphere, prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane (e.g., 0.1 M).

-

Initiation of Polymerization: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or room temperature) using an ice bath or a cryostat. Slowly add the calculated amount of the BF₃·OEt₂ solution to the stirred monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer. A ratio of 100:1 to 500:1 is a good starting point.

-

Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours), monitoring the progress by observing the increase in viscosity of the solution. Samples can be withdrawn periodically to determine monomer conversion via techniques like ¹H NMR or gas chromatography.

-

Quenching: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

-

Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a stirred, cold non-solvent.

-

Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Self-Validation and Troubleshooting:

-

Successful Polymerization: A successful polymerization will result in a significant increase in the viscosity of the reaction mixture and the formation of a solid polymer upon precipitation.

-

Low Yield: If the yield is low, consider increasing the reaction time, temperature, or initiator concentration. Ensure all reagents and glassware are scrupulously dry, as water can terminate the polymerization.

-

Broad Molecular Weight Distribution: A broad polydispersity index (PDI) can result from chain transfer reactions or slow initiation. Lowering the reaction temperature can often lead to a more controlled polymerization and a narrower PDI.

| Parameter | Recommended Range | Rationale |

| Monomer Concentration | 1 - 3 M | Higher concentrations can increase the polymerization rate but may also lead to challenges with viscosity and heat dissipation. |

| Monomer:Initiator Ratio | 100:1 - 1000:1 | This ratio is a key determinant of the final polymer's molecular weight. Higher ratios lead to higher molecular weights. |

| Reaction Temperature | -20 °C to 25 °C | Lower temperatures generally afford better control over the polymerization, leading to narrower molecular weight distributions.[3] |

| Reaction Time | 1 - 48 hours | The optimal time depends on the reaction temperature and desired conversion. Monitor the reaction progress to determine the endpoint. |

| Solvent | Dichloromethane, Toluene | Anhydrous, non-protic solvents are essential to prevent premature termination of the cationic polymerization. |

Zwitterionic Ring-Opening Polymerization (ZROP): A Route to Cyclic Polymers

Zwitterionic ring-opening polymerization is a fascinating technique that can lead to the formation of cyclic polymers.[5][6] This method involves the formation of a zwitterionic intermediate, which then propagates by adding monomer units at both the cationic and anionic ends. Under specific conditions, the two ends of the growing polymer chain can react with each other, leading to the formation of a macrocycle. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to be an effective catalyst for the ZROP of certain cyclic ethers.[7]

Mechanism of Zwitterionic Ring-Opening Polymerization

The proposed mechanism for the ZROP of 2,2-bis(chloromethyl)-1,3-dioxolane with B(C₆F₅)₃ involves:

-

Initiation: The highly electrophilic B(C₆F₅)₃ attacks one of the oxygen atoms of the dioxolane ring, inducing ring opening and forming a zwitterionic species with a borate anion and an oxonium cation.

-

Propagation: The zwitterionic intermediate propagates by inserting monomer molecules.

-

Cyclization: The propagating zwitterionic chain can undergo an intramolecular "back-biting" reaction, where the anionic borate end attacks the cationic oxonium end, leading to the formation of a cyclic polymer and regeneration of the B(C₆F₅)₃ catalyst.

Caption: Zwitterionic Ring-Opening Polymerization Mechanism.

Experimental Protocol: Zwitterionic Polymerization with Tris(pentafluorophenyl)borane

This protocol is based on the successful zwitterionic polymerization of glycidyl monomers.[5]

Materials:

-

2,2-bis(chloromethyl)-1,3-dioxolane (monomer, rigorously purified and dried)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃, catalyst)

-

Anhydrous toluene or dichloromethane (polymerization grade)

-

Glovebox or Schlenk line for maintaining an inert and dry atmosphere

-

Standard glassware for air-sensitive reactions

Procedure:

-

Rigorous Drying of Reagents: The success of ZROP is highly dependent on the exclusion of water and other protic impurities. The monomer and solvent must be rigorously dried and deoxygenated.

-

Reaction Setup: In a glovebox, charge a dry vial with a magnetic stir bar, the B(C₆F₅)₃ catalyst, and the anhydrous solvent.

-

Monomer Addition: Add the purified and dried 2,2-bis(chloromethyl)-1,3-dioxolane to the catalyst solution.

-

Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 24-72 hours).

-

Termination and Isolation: As this polymerization can lead to cyclic polymers, the concept of "termination" is different. To isolate the polymer, the solvent can be removed under vacuum. The resulting polymer can then be analyzed directly or purified by precipitation if necessary.

Self-Validation and Troubleshooting:

-

Formation of Cyclic Polymers: The formation of cyclic polymers can be confirmed by techniques such as MALDI-TOF mass spectrometry, which will show a series of peaks corresponding to the cyclic structures without end groups.

-

Presence of Linear Polymers: The presence of water or other protic impurities will lead to the formation of linear polymers.[6] If linear polymers are detected, it is crucial to improve the drying and purification procedures for all reagents and glassware.

| Parameter | Recommended Range | Rationale |

| Monomer:Catalyst Ratio | 50:1 - 200:1 | This ratio influences the polymerization rate and the molecular weight of the resulting polymer. |

| Reaction Temperature | 25 °C to 100 °C | Higher temperatures can accelerate the polymerization but may also increase the likelihood of side reactions. |

| Reaction Time | 24 - 96 hours | ZROP can be slower than CROP, requiring longer reaction times to achieve high conversion. |

| Solvent | Toluene, Dichloromethane | Strictly anhydrous and non-protic solvents are critical for the success of the zwitterionic mechanism. |

Characterization of Poly(2,2-bis(chloromethyl)-1,3-dioxolane)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the ring-opening of the monomer by the disappearance of the characteristic signals of the dioxolane ring protons and the appearance of new signals corresponding to the polyether backbone. The integration of the signals can also be used to determine the degree of polymerization.

-

¹³C NMR: Provides detailed information about the carbon skeleton of the polymer, confirming the formation of the polyacetal structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The disappearance of the characteristic C-O-C stretching vibrations of the cyclic acetal and the appearance of new ether linkages in the polymer backbone can be observed. The C-Cl stretching vibration of the chloromethyl groups should remain present.

-

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

-

This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization.

-

Future Perspectives and Applications

The ring-opening polymerization of 2,2-bis(chloromethyl)-1,3-dioxolane provides access to a highly functional and versatile polymer platform. The pendant chloromethyl groups are reactive handles that can be transformed into a wide array of other functional groups through nucleophilic substitution reactions. This opens up possibilities for creating:

-

Drug-Polymer Conjugates: The chloromethyl groups can be used to attach drug molecules to the polymer backbone, creating targeted drug delivery systems.

-

Cross-linked Networks: The bifunctionality of the monomer allows for the formation of cross-linked materials with tailored mechanical properties for applications such as hydrogels and elastomers.

-

Functional Coatings: The polymer can be functionalized to create coatings with specific properties, such as antimicrobial or anti-fouling surfaces.

Further research into the controlled polymerization of this monomer, including living/controlled polymerization techniques, will enable the synthesis of well-defined polymer architectures, such as block copolymers, further expanding the range of potential applications.

References

- Polymer Source, Inc. Deuterated Poly(methacrylic acid) Sample.

- Barroso-Bujans, F., et al. (2014). Zwitterionic polymerization of glycidyl monomers to cyclic polyethers with B(C₆F₅)₃. Polymer Chemistry, 5(35), 6549-6555.

- Asenjo-Sanz, I., et al. (2014). Zwitterionic polymerization of glycidyl monomers to cyclic polyethers with B(C₆F₅)₃.

- Mandal, M., & Hedrick, J. L. (2024). Understanding zwitterionic ring-expansion polymerization through mass spectrometry. Mass Spectrometry Reviews.

- Nifant'ev, I. E., & Ivchenko, P. V. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Molecules, 24(22), 4117.

- Pappuru, S., et al. (2018). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry, 57(5), 2739-2751.

- Penczek, S., et al. (1980). Cationic Ring-Opening Polymerization of Cyclic Acetals. Advances in Polymer Science, 37, 1-149.

- Nifant'ev, I. E., & Gribanov, P. S. (2017). Cationic ring-opening polymerization of cyclic carbonates and lactones by group 4 metallocenes: A theoretical study on mechanism and ring-strain effects. Journal of Organometallic Chemistry, 847, 123-131.

- Nifant'ev, I. E., & Ivchenko, P. V. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Semantic Scholar.

- De, S., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(46), 7332-7341.

- Okada, M., et al. (1976). Cationic copolymerization of 1,3-dioxolane with some cyclic ethers. Macromolecules, 9(4), 594-598.

- Ivan, B., & Penczek, S. (2023). Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF₃·OEt₂ as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols. Macromolecules, 56(14), 5483-5494.

- Jing, Y., et al. (2024). Functionalized Cyclic Polymers and Network Gels. Macromolecules, 57(4), 1469-1476.

- Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization. In Comprehensive Polymer Science, Vol. 3 (pp. 751-849). Pergamon Press.

- Zhang, Y., et al. (2025). Cationic-anionic synchronous ring-opening polymerization.

- Simple Science. (2025, November 11). Ring Opening Polymerization | Cationic and Anionic ROP [Video]. YouTube.

- Ivan, B., & Penczek, S. (2023). Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF₃·OEt₂ as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols. Request PDF.

- İlter, Z., et al. (2025). Synthesis, Characterization and Thermodynamic Properties of Two New 1,3-Dioxolane Containing Copolymers. Journal of the Chemical Society of Pakistan.

- Buchard, A., et al. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters, 12(11), 1443-1449.

- Sugihara, S., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules, 56(14), 5495-5505.

- Zhu, B., et al. (2019). Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane). Macromolecules, 52(9), 3493-3500.

- Ling, J., & Shen, Z. (2023). Ring-Opening Polymerization of Cyclic Acetals: Strategy for both Recyclable and Degradable Materials.

- Seema, & Kumar, A. (2003). Synthesis and Characterization of Copolymers of 5,6-Benzo-2-methylene-1,3-dioxepane and Styrene. Macromolecules, 36(15), 5609-5615.

- Belarbi, A., et al. (2024). Synthesis and Characterization of Poly(1,3-dioxolane) Using Green Catalyst. Application as Superplasticizer or Dispersant in Cement Paste. Polymer Science, Series B, 66(3), 305-314.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Zwitterionic polymerization of glycidyl monomers to cyclic polyethers with B(C6F5)3 - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Zwitterionic polymerization of glycidyl monomers to cyclic polyethers with B(C6F5)3 - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Understanding zwitterionic ring-expansion polymerization through mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

catalytic acetalization methods to produce 2,2-bis(chloromethyl)-1,3-dioxolane

Application Note: Catalytic Acetalization Methods to Produce 2,2-Bis(chloromethyl)-1,3-dioxolane

Executive Summary

The synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane (CAS: 26271-50-1) represents a fundamental transformation in organic and polymer chemistry. Due to its bifunctional nature, the two chloromethyl groups serve as highly reactive sites for nucleophilic substitution, making the compound a versatile intermediate and a valuable crosslinking agent in the formation of modified polyesters and polyacetals[1]. The most efficient, scalable method for producing this dioxolane derivative is the acid-catalyzed acetalization (ketalization) of 1,3-dichloroacetone with ethylene glycol[2].

This application note provides a comprehensive, self-validating protocol for this synthesis. It details the mechanistic causality behind each experimental parameter to ensure high yield, purity, and reproducibility for drug development professionals and synthetic researchers.

Mechanistic Causality & Reaction Principles

The formation of a 1,3-dioxolane ring from a ketone and a diol is a classic equilibrium-driven condensation reaction. Understanding the mechanistic pathway is essential for optimizing the reaction conditions:

-

Electrophilic Activation : The reaction is initiated by a Brønsted or Lewis acid catalyst, which protonates the carbonyl oxygen of 1,3-dichloroacetone. This protonation significantly increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack[2].

-

Nucleophilic Addition & Dehydration : One hydroxyl group of ethylene glycol attacks the activated carbonyl, forming a hemiacetal intermediate. Subsequent proton transfer and the elimination of a water molecule generate a highly reactive, resonance-stabilized oxocarbenium ion.

-

Cyclization : Intramolecular nucleophilic attack by the second hydroxyl group closes the five-membered 1,3-dioxolane ring. Final deprotonation yields the target product.

Thermodynamic Causality : Because the acetalization process is reversible, the accumulation of water will drive the equilibrium backward, hydrolyzing the product. To achieve quantitative yields, the reaction must be conducted under Dean-Stark conditions, utilizing an azeotropic solvent (e.g., toluene) to continuously remove water from the system[2].

Mechanistic pathway of acid-catalyzed acetalization to form 2,2-bis(chloromethyl)-1,3-dioxolane.

Catalyst Selection and Optimization

The choice of catalyst directly impacts the reaction kinetics and the ease of downstream purification. While 1,3-dichloroacetone is a robust reagent[3], improper catalyst selection can lead to unwanted side reactions, such as the etherification of ethylene glycol or polymerization.

Table 1: Catalyst Selection Matrix for Dioxolane Synthesis

| Catalyst Type | Example | Advantages | Disadvantages | Optimal Use Case |

| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | High reaction rates; highly soluble in organic solvents. | Requires rigorous aqueous neutralization during workup. | Standard laboratory-scale synthesis and optimization. |

| Heterogeneous Solid Acid | Amberlyst-15 | Easily removed via simple filtration; no aqueous workup needed. | Slower reaction kinetics compared to homogeneous acids. | Scale-up processes where minimizing aqueous waste is critical. |

| Lewis Acid | Boron trifluoride etherate (BF3·OEt2) | Effective under milder thermal conditions. | Moisture sensitive; can promote complex side reactions. | Substrates sensitive to strong Brønsted acids. |

Experimental Protocol: Synthesis via p-TSA Catalyzed Acetalization

This protocol utilizes p-TSA due to its reliability and fast kinetics. The procedure is designed as a self-validating system , incorporating specific checkpoints to ensure experimental success in real-time.

Reagents & Equipment:

-

1,3-Dichloroacetone (1.0 equiv, limiting reagent)

-

Ethylene glycol (1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TSA·H2O, 0.05 equiv)

-

Toluene (4 volumes relative to ketone mass)

-

Apparatus: 500 mL round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle.

Step-by-Step Methodology:

-

Reaction Assembly

-

Action: Charge the round-bottom flask with 1,3-dichloroacetone, ethylene glycol, p-TSA·H2O, and toluene.

-

Causality: A slight stoichiometric excess of ethylene glycol (1.1 equiv) ensures the complete consumption of the highly reactive 1,3-dichloroacetone. Toluene is selected because its boiling point (110°C) provides optimal thermal energy for the reaction while forming a highly efficient azeotrope with water[2].

-

-

Azeotropic Reflux & Validation

-

Action: Heat the mixture to a vigorous reflux. Monitor the accumulation of the lower aqueous phase in the Dean-Stark trap.

-

Causality: Continuous water removal drives the thermodynamic equilibrium toward the ketal product.

-

Self-Validation Checkpoint: The reaction is deemed complete when the volume of collected water matches the theoretical yield (1 mole of water per mole of ketone, plus the hydration water from p-TSA). For a 100 mmol scale, expect approximately 1.8 - 1.9 mL of water.

-

-

Neutralization & Quenching

-

Action: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO3).

-

Causality: Neutralizing the acid catalyst is absolutely critical. If the Brønsted acid is not completely quenched, the product will undergo rapid hydrolysis back to the starting materials during the aqueous workup, or it will thermally decompose during the subsequent distillation step.

-

-

Extraction & Drying

-

Action: Separate the organic (toluene) layer. Extract the aqueous layer once with fresh toluene. Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Filter to remove the drying agent.

-

Causality: Removing residual trace water prevents hydrolysis during the high-temperature concentration step.

-

-

Purification via Vacuum Distillation

-

Action: Concentrate the filtrate under reduced pressure to remove the toluene solvent. Purify the resulting crude oil via vacuum distillation.

-

Causality: 2,2-bis(chloromethyl)-1,3-dioxolane has a high boiling point. Vacuum distillation lowers the boiling point, preventing thermal degradation and isolating the pure ketal from any unreacted ethylene glycol or polymeric byproducts.

-

Step-by-step experimental workflow for the synthesis and isolation of the target dioxolane.

Data Presentation: Quantitative Metrics

To ensure reproducibility, researchers should benchmark their results against the following expected quantitative metrics.

Table 2: Quantitative Reaction Metrics & Validation Checkpoints

| Parameter | Expected Metric | Analytical Method / Rationale |

| Reaction Time | 4 – 6 hours | Visual confirmation via cessation of water accumulation in the Dean-Stark trap. |

| Theoretical Water Yield | ~18 mL per mole of ketone | Volumetric measurement in the Dean-Stark trap; validates reaction conversion. |

| Crude Purity | > 90% | GC-MS or 1H-NMR (assessing the disappearance of the ketone carbonyl/alpha-protons). |

| Isolated Yield | 75% – 85% | Gravimetric analysis post-vacuum distillation. |

References

-

Title : 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides Source : ACS Omega URL :[Link]

-

Title : Ketones / Ketals / Aminals Source : Georganics URL : [Link]

Sources

Navigating the Synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane: A Technical Support Guide

Welcome to the technical support center for the synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just instructions, but a framework for problem-solving.

Troubleshooting Guide: Enhancing Your Reaction Yield

Low yields and the formation of impurities are common hurdles in the synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane. This section provides a structured approach to identifying and resolving these issues based on the chosen synthetic route.

Scenario 1: Acid-Catalyzed Acetalization of 1,3-Dichloroacetone and Ethylene Glycol

This is a widely used method for forming the 1,3-dioxolane ring. The reaction involves the acid-catalyzed nucleophilic addition of ethylene glycol to 1,3-dichloroacetone.

Problem: Low Yield of the Desired Product

Possible Cause 1: Presence of Water

The formation of acetals is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium towards the starting materials, thereby reducing the yield of your desired 2,2-bis(chloromethyl)-1,3-dioxolane.

Solution:

-

Azeotropic Distillation: The most common and effective method for water removal is azeotropic distillation using a Dean-Stark apparatus. Toluene is a frequently used solvent for this purpose as it forms an azeotrope with water, allowing for its continuous removal from the reaction mixture.

-

Dehydrating Agents: The use of dehydrating agents can also be effective.

-

Molecular Sieves: 4Å molecular sieves are suitable for trapping water molecules as the reaction proceeds.

-

Chemical Dehydrating Agents: Trialkyl orthoformates, such as triethyl orthoformate, can be used to chemically scavenge water.

-

Possible Cause 2: Inefficient Catalysis

The choice and amount of acid catalyst are crucial for driving the reaction forward efficiently.

Solution:

-

Catalyst Selection: A variety of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid, and Lewis acids like boron trifluoride etherate. Solid acid catalysts like Montmorillonite K10 have also been shown to be effective and can simplify work-up.[1]

-

Catalyst Loading: Ensure you are using an appropriate catalytic amount. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions like polymerization. A typical starting point for p-TSA is 0.1-1 mol%.

Possible Cause 3: Suboptimal Reaction Temperature

The reaction temperature affects the rate of both the desired reaction and potential side reactions.

Solution:

-

Temperature Optimization: The optimal temperature will depend on the solvent and catalyst used. When using a Dean-Stark apparatus with toluene, the reaction is typically run at reflux. For other systems, it is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. Excessively high temperatures can promote polymerization and other side reactions.[2]

Problem: Presence of Significant Impurities

Possible Cause: Polymerization and Other Side Reactions

Acidic conditions can promote the polymerization of the starting materials or the product.

Solution:

-

Control of Reaction Conditions: Carefully control the reaction temperature and catalyst concentration to minimize side reactions.

-

Purification: If side products are formed, purification by vacuum distillation is the standard method. However, some byproducts may have boiling points close to the product, making separation difficult. In such cases, column chromatography may be necessary.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol provides a general procedure for the synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane from 1,3-dichloroacetone and ethylene glycol.

| Reagent | Amount | Molar Equiv. |

| 1,3-Dichloroacetone | 12.7 g | 1.0 |

| Ethylene Glycol | 6.9 g | 1.1 |

| p-Toluenesulfonic acid | 0.17 g | 0.01 |

| Toluene | 100 mL | - |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 1,3-dichloroacetone, ethylene glycol, and toluene.

-

Add the catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the toluene.

-